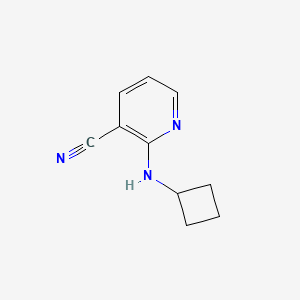

2-(Cyclobutylamino)nicotinonitrile

Description

Propriétés

IUPAC Name |

2-(cyclobutylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJAXOPMKUUYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylamino)nicotinonitrile can be achieved through multi-component reactions. One efficient method involves the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . Another approach is the Dimroth rearrangement of chalcones with nucleophilic reagents such as secondary heterocyclic amines or sodium alcoholate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of environmentally friendly catalysts like tetrabutyl ammonium bromide suggest potential scalability for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Cyclobutylamino)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Applications De Recherche Scientifique

2-(Cyclobutylamino)nicotinonitrile has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(Cyclobutylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group is known to enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance . The compound may inhibit specific enzymes or receptors, leading to its biological effects.

Comparaison Avec Des Composés Similaires

Structural Isomers and Positional Variants

- 2-(Cyclobutylamino)pyridine-4-carbonitrile (CAS: 1250384-31-6): This structural isomer features a nitrile group at the 4-position of the pyridine ring. Its InChIKey (DCQFOEROXVJDFE-UHFFFAOYSA-N) reflects distinct stereoelectronic properties compared to the 3-nitrile analog .

- Nicotinonitrile, 2-(2-hydroxyethyl)- (6CI) (CAS: 106652-45-3): This derivative substitutes the cyclobutylamino group with a hydroxyethyl chain. The hydrophilic hydroxyethyl group enhances solubility in polar solvents, contrasting with the lipophilic cyclobutyl group in 2-(Cyclobutylamino)nicotinonitrile. Market reports highlight its established production in Asia, Europe, and North America, with a global capacity distribution detailed in Tables 8–14 .

Market and Production Trends

- 2-(2-Hydroxyethyl)nicotinonitrile: Dominates production with significant capacity in China (Tables 10–12) and a projected growth rate of 5% annually (Figures 3–4). Its applications span agrochemicals and pharmaceuticals .

- This compound: No production data is available, reflecting its niche research status.

Activité Biologique

2-(Cyclobutylamino)nicotinonitrile is a heterocyclic compound with the molecular formula C10H11N3. Its structure features a pyridine ring with a cyano group and a cyclobutylamino group, which contribute to its unique chemical and biological properties. This compound has garnered interest in medicinal chemistry due to its potential interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs) and histamine receptors.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that compounds similar to this compound may modulate nAChR activity, which is crucial for neurotransmission in the nervous system. Nicotinic receptors are implicated in numerous neurological disorders, making them attractive targets for therapeutic intervention. Studies suggest that derivatives of nicotinonitrile can act as agonists or antagonists at these receptors, potentially influencing conditions such as Alzheimer's disease and schizophrenia.

Histamine Receptor Activity

In addition to nAChRs, this compound has shown promise in interacting with histamine receptors, particularly H3 receptors. Compounds with similar structures have been explored for their ability to modulate histaminergic signaling, which plays a role in various physiological processes including sleep regulation, appetite control, and cognitive functions. The potential therapeutic applications include treatment for sleep disorders and cognitive impairments.

Case Studies and Experimental Data

- Study on Antinociceptive Properties : A study evaluated the antinociceptive effects of compounds structurally related to this compound using the mouse tail-withdrawal assay. Results indicated significant analgesic activity comparable to morphine without the associated respiratory depression .

- Receptor Binding Assays : In vitro assays demonstrated that analogs of this compound exhibited varying affinities for nAChRs and histamine receptors. Specifically, some derivatives showed enhanced binding affinity, suggesting modifications to the cyclobutyl group could optimize receptor interactions.

- Neuroprotective Effects : Another study highlighted the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal damage. The activation of the Nrf2/antioxidant response element pathway was noted, indicating possible applications in neurodegenerative diseases .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with this compound compared to other similar compounds:

Q & A

Q. What are the common synthetic routes for 2-(Cyclobutylamino)nicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogs like 4-(Benzofuran-2-yl)-2-(cyclohexylamino)nicotinonitrile are synthesized via Pd-catalyzed coupling or Michael addition-cyclization cascades, achieving ~50% yields under optimized conditions (e.g., 1,2-dimethoxyethane solvent, controlled temperature) . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in aryl halide intermediates.

- Cyclization triggers : Malononitrile as a C-nucleophile facilitates 6-exo-trig cyclization, critical for forming the nicotinonitrile core .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies cyclobutylamino protons (δ ~3.5–4.5 ppm) and nitrile carbon (δ ~115–120 ppm).

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS confirm molecular weight (e.g., [M+H]⁺ ~219.2) .

- X-ray crystallography : Resolves stereochemistry of the cyclobutyl group, critical for SAR studies .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Antiproliferative assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., DU-145 prostate cancer) at 1–100 µM doses, with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based EGFR or KHK inhibition assays (IC₅₀ ~0.1–10 µM), using ATP-competitive binding protocols .

- Apoptosis markers : Western blot for caspase-3/9 activation or Annexin V staining .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer:

- Substituent variation : Compare cyclobutyl (target compound) vs. cyclohexyl () or benzofuran () groups. Cyclobutyl’s smaller ring may enhance target selectivity (e.g., KHK-C vs. KHK-A isoforms) .

- Computational modeling : Docking (AutoDock Vina) predicts interactions with EGFR’s hydrophobic pocket (PDB: 1M17).

- Bioisosteric replacement : Replace nitrile with amide to assess metabolic stability .

Q. How can researchers resolve discrepancies in reported biological activities of nicotinonitrile derivatives?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., CCRF-CEM vs. DU-145 in ) and normalize to positive controls (e.g., paclitaxel).

- Purity validation : HPLC-MS to rule out impurities >98% (e.g., highlights handling risks affecting data).

- Dose-response curves : Test 10-dose ranges (0.1–100 µM) to avoid false negatives from narrow concentration windows .

Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (Lipinski’s rule compliance).

- CYP inhibition assays : Human liver microsomes assess metabolism (e.g., CYP3A4/2D6 inhibition).

- Toxicity screening : Ames test for mutagenicity and hERG binding assays (IC₅₀ >10 µM preferred) .

Notes for Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.